molecular formula C14H15BN2O4 B1275816 1-Boc-5-cyano-1H-indole-2-boronic acid CAS No. 475102-15-9

1-Boc-5-cyano-1H-indole-2-boronic acid

Cat. No.: B1275816
CAS No.: 475102-15-9
M. Wt: 286.09 g/mol
InChI Key: AJWYBPNMPKTRDV-UHFFFAOYSA-N
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Description

1-BOC-5-Cyanoindole-2-boronic acid

Scientific Research Applications

  • Sugar-Boronic Ester Formation : 5-Indolylboronic acid forms boronic esters with reducing sugars in water. This process is significant for sugar-binding studies, showing selectivity for oligosaccharides and useful in fluorescence or NMR spectroscopy applications (Nagai et al., 1993).

  • Catalysis in Organic Synthesis : Indole boronic acids are used in Rh(III)-catalyzed and Cu(II)-catalyzed coupling reactions. These reactions are important for forming diverse organic compounds with potential applications in drug synthesis and material science (Zheng et al., 2014); (Gao et al., 2014).

  • Synthesis of Complex Organic Structures : Indole boronic acids are utilized in the synthesis of complex organic structures such as indole-substituted twistane-like derivatives and 2-(indolyl) borates. These compounds have potential applications in creating novel materials and molecules with unique properties (Rojas-Martín et al., 2013); (Vazquez et al., 2002).

  • Catalytic Applications in Biochemistry : Boronic acids, including indole boronic acids, are increasingly used as catalysts in biochemical reactions. Their applications range from enantioselective synthesis to accelerating multi-component reactions, which are crucial in medicinal chemistry and the synthesis of complex organic molecules (Hashimoto et al., 2015); (Das et al., 2017).

  • Sensing Applications and Material Science : Boronic acids are used in sensing applications due to their interactions with diols and Lewis bases. They are also employed in various areas such as biological labeling, protein manipulation, and the development of responsive materials (Lacina et al., 2014); (Hall, 2019).

  • Biomedical Applications : Boronic acid polymers, including those derived from indole boronic acids, are valuable in various biomedical applications. These include the treatment of diseases such as HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[5-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-5-4-9(8-16)6-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYBPNMPKTRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401110
Record name [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-15-9
Record name 1-(1,1-Dimethylethyl) 2-borono-5-cyano-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475102-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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